molecular formula C28H25ClN4O2 B264166 (3Z)-3-[1-acetyl-5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene]-6-chloro-4-phenylquinolin-2-one

(3Z)-3-[1-acetyl-5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene]-6-chloro-4-phenylquinolin-2-one

Cat. No. B264166
M. Wt: 485 g/mol
InChI Key: MJJYYSAZXNBQOJ-PNHLSOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-[1-acetyl-5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene]-6-chloro-4-phenylquinolin-2-one, also known as DMABPQ, is a synthetic compound that belongs to the family of quinoline-based drugs. It has been widely studied for its potential applications in scientific research due to its unique chemical structure and mechanism of action. In

Scientific Research Applications

(3Z)-3-[1-acetyl-5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene]-6-chloro-4-phenylquinolin-2-one has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and medicinal chemistry. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, (3Z)-3-[1-acetyl-5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene]-6-chloro-4-phenylquinolin-2-one has been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress and neuroinflammation in animal models of neurodegenerative diseases. Furthermore, (3Z)-3-[1-acetyl-5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene]-6-chloro-4-phenylquinolin-2-one has been studied for its potential use as a fluorescent probe for imaging and detection of various biological molecules.

Mechanism of Action

(3Z)-3-[1-acetyl-5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene]-6-chloro-4-phenylquinolin-2-one exerts its biological effects through the inhibition of protein tyrosine phosphatases (PTPs), which are enzymes that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis. (3Z)-3-[1-acetyl-5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene]-6-chloro-4-phenylquinolin-2-one binds to the active site of PTPs and inhibits their activity, leading to downstream effects on cellular signaling pathways. Additionally, (3Z)-3-[1-acetyl-5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene]-6-chloro-4-phenylquinolin-2-one has been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(3Z)-3-[1-acetyl-5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene]-6-chloro-4-phenylquinolin-2-one has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress and neuroinflammation. In addition, (3Z)-3-[1-acetyl-5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene]-6-chloro-4-phenylquinolin-2-one has been shown to exhibit fluorescent properties, which make it suitable for imaging and detection of various biological molecules.

Advantages and Limitations for Lab Experiments

(3Z)-3-[1-acetyl-5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene]-6-chloro-4-phenylquinolin-2-one has several advantages for use in scientific research, including its high yield and purity, well-defined mechanism of action, and potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and limited availability.

Future Directions

There are several potential future directions for research on (3Z)-3-[1-acetyl-5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene]-6-chloro-4-phenylquinolin-2-one, including further optimization of its synthesis method, exploration of its potential applications in drug discovery and development, and investigation of its mechanism of action and downstream effects on cellular signaling pathways. Additionally, the use of (3Z)-3-[1-acetyl-5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene]-6-chloro-4-phenylquinolin-2-one as a fluorescent probe for imaging and detection of various biological molecules could be further explored. Overall, (3Z)-3-[1-acetyl-5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene]-6-chloro-4-phenylquinolin-2-one has great potential for use in scientific research and warrants further investigation.

Synthesis Methods

(3Z)-3-[1-acetyl-5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene]-6-chloro-4-phenylquinolin-2-one can be synthesized through a multi-step process involving the reaction of 2-chloro-6-nitroquinoline-3-carbaldehyde with 1-acetyl-3-(4-dimethylamino-phenyl)-5-oxo-2,5-dihydro-pyrazole, followed by reduction and cyclization reactions. The final product is obtained through purification and isolation steps. The synthesis of (3Z)-3-[1-acetyl-5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene]-6-chloro-4-phenylquinolin-2-one has been optimized to achieve high yields and purity, making it suitable for scientific research applications.

properties

Molecular Formula

C28H25ClN4O2

Molecular Weight

485 g/mol

IUPAC Name

(3Z)-3-[1-acetyl-5-[4-(dimethylamino)phenyl]pyrazolidin-3-ylidene]-6-chloro-4-phenylquinolin-2-one

InChI

InChI=1S/C28H25ClN4O2/c1-17(34)33-25(18-9-12-21(13-10-18)32(2)3)16-24(31-33)27-26(19-7-5-4-6-8-19)22-15-20(29)11-14-23(22)30-28(27)35/h4-15,25,31H,16H2,1-3H3/b27-24-

InChI Key

MJJYYSAZXNBQOJ-PNHLSOANSA-N

Isomeric SMILES

CC(=O)N1C(C/C(=C/2\C(=C3C=C(C=CC3=NC2=O)Cl)C4=CC=CC=C4)/N1)C5=CC=C(C=C5)N(C)C

SMILES

CC(=O)N1C(CC(=C2C(=C3C=C(C=CC3=NC2=O)Cl)C4=CC=CC=C4)N1)C5=CC=C(C=C5)N(C)C

Canonical SMILES

CC(=O)N1C(CC(=C2C(=C3C=C(C=CC3=NC2=O)Cl)C4=CC=CC=C4)N1)C5=CC=C(C=C5)N(C)C

Origin of Product

United States

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